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molecular formula C10H10N4O B8790060 6-Aminoquinoline-5-carbohydrazide CAS No. 220904-96-1

6-Aminoquinoline-5-carbohydrazide

Cat. No. B8790060
M. Wt: 202.21 g/mol
InChI Key: NABOTXCRNJLIMC-UHFFFAOYSA-N
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Patent
US06268391B1

Procedure details

1-Hydrazono-1,3-dihydro-pyrrolo[3,2-f]quinoline-2-one (1.07 g, 5.05 mmol) was combined with 6.0 mL of anhydrous hydrazine and 5.0 mL of water in a 100 mL flask (oversize to allow for foaming) and heated at reflux (145° C. oil bath) under a condenser and nitrogen atmosphere, with stirring. After 4.5 hr, analytical HPLC showed that all of the hydrazone had been consumed. The reaction was cooled, diluted with 75 mL of water, and filtered to give 0.45 g (air dried) of 6-aminoquinoline-5-carboxylic acid hydrazide as an olive brown solid. Mass spectrum (negative ion electrospray): m/z=215 (100%). NMR (DMSO-d6): δ3.64 (s, 2H), 4.22 (s, 2H), 5.66 (s, 2H), 7.25 (d, 1H, J=9.1 Hz), 7.34 (m, 1H), 7.65 (d, 1H, J=9 Hz), 8.34 (d, 1H, J=8.5 Hz), 8.50 (s, 1H), 9.27 (s, 1H).
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
hydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1](=[C:3]1[C:7]2=[C:8]3[C:13](=[CH:14][CH:15]=[C:6]2[NH:5]C1=O)[N:12]=[CH:11][CH:10]=[CH:9]3)[NH2:2].NN.[OH2:19]>>[NH2:5][C:6]1[CH:15]=[CH:14][C:13]2[N:12]=[CH:11][CH:10]=[CH:9][C:8]=2[C:7]=1[C:3]([NH:1][NH2:2])=[O:19]

Inputs

Step One
Name
Quantity
1.07 g
Type
reactant
Smiles
N(N)=C1C(NC=2C1=C1C=CC=NC1=CC2)=O
Name
Quantity
6 mL
Type
reactant
Smiles
NN
Name
Quantity
5 mL
Type
reactant
Smiles
O
Step Two
Name
hydrazone
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
145 °C
Stirring
Type
CUSTOM
Details
nitrogen atmosphere, with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
(oversize to allow for foaming) and heated
CUSTOM
Type
CUSTOM
Details
had been consumed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
ADDITION
Type
ADDITION
Details
diluted with 75 mL of water
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
NC1=C(C=2C=CC=NC2C=C1)C(=O)NN
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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